MEthyl 2-(methoxy-d3)benzoate

Description

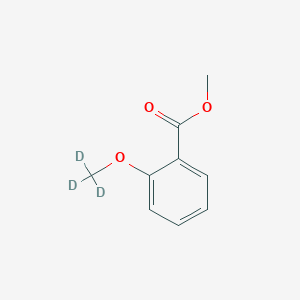

Methyl 2-(methoxy-d3)benzoate (C₉H₅D₃O₃) is a deuterated isotopologue of methyl 2-methoxybenzoate, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (-OCD₃). This compound is primarily utilized in research applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where isotopic labeling aids in tracking metabolic pathways, studying reaction mechanisms, or serving as an internal standard . Its synthesis typically involves esterification of 2-(methoxy-d3)benzoic acid with methanol or isotopic exchange reactions using deuterated reagents.

Properties

IUPAC Name |

methyl 2-(trideuteriomethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHAAAQPNMZHO-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((2)H3)methoxybenzoate can be synthesized through the esterification of anisic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of MEthyl 2-(methoxy-d3)benzoate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production also focuses on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2)H3)methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(methoxy-d3)benzoate serves as an important substrate in organic synthesis due to its methoxy group, which can participate in various chemical reactions. The compound is often utilized as a building block for the synthesis of more complex molecules. Its applications include:

- Synthesis of Pharmaceutical Compounds : The compound can be used as an intermediate in the synthesis of various pharmaceuticals. For instance, it can undergo reactions such as esterification and alkylation to produce biologically active compounds.

- Labeling Studies : The deuterated nature of this compound allows for its use in labeling studies where tracking the movement and transformation of molecules is crucial. This is particularly useful in understanding metabolic pathways and drug metabolism.

Pharmaceutical Research

In pharmaceutical research, this compound is employed for:

- Metabolic Studies : The compound's isotopic labeling enables researchers to trace its metabolic fate in biological systems. This is essential for understanding how drugs are processed within the body and can aid in optimizing drug design.

- Quality Control : As a reference standard, this compound is used in analytical methods for quality control during the development of new drugs. It helps ensure the accuracy and reliability of analytical results.

Analytical Method Development

This compound is frequently utilized in analytical chemistry for:

- Method Validation : The compound serves as an internal standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Its known properties facilitate method validation by providing a reliable comparison point for quantifying other substances.

- Environmental Analysis : The compound can be used to study environmental samples where its presence indicates specific chemical interactions or transformations, contributing to environmental monitoring efforts.

Mechanism of Action

The mechanism of action of MEthyl 2-(methoxy-d3)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|

| Methyl 2-(methoxy-d3)benzoate | C₉H₅D₃O₃ | ~169.16* | -COOCH₃, -OCD₃ (C-2) | NMR/MS tracing, metabolic studies |

| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | -COOCH₃, -OCH₃ (C-2) | Flavoring agent, synthetic intermediate |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | -COOCH₂CH₃, -OCH₃ (C-2) | Food additive, fragrance component |

| Methyl 2-(phenylthio)benzoate | C₁₄H₁₂O₂S | 244.30 | -COOCH₃, -SPh (C-2) | Agrochemical intermediates |

*Estimated based on isotopic substitution (3 deuterium atoms: +3.02 vs. non-deuterated form) .

Physical and Chemical Properties

- Solubility: this compound exhibits solubility in organic solvents (e.g., ethanol, ethyl acetate) comparable to its non-deuterated analogue due to similar polarity. Ethyl 2-methoxybenzoate, with a longer alkyl chain, shows slightly lower polarity and higher lipophilicity .

- Spectroscopic Properties: NMR: The absence of proton signals for the -OCD₃ group in ¹H NMR distinguishes it from methyl 2-methoxybenzoate (δ ~3.8–4.0 ppm for -OCH₃). Deuterium incorporation is confirmed via ²H NMR or MS . Mass Spectrometry: The molecular ion peak for the deuterated compound is ~3 Da higher than the non-deuterated form (e.g., m/z 169 vs. 166 for [M]⁺) .

Stability and Toxicity

- Deuterated Effects : Isotopic substitution minimally alters chemical stability but may enhance metabolic stability in biological systems due to stronger C-D bonds .

- Toxicity : Methyl benzoate derivatives generally exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ > 2000 mg/kg in rats), though specific data for the deuterated form requires further study .

Biological Activity

Methyl 2-(methoxy-d3)benzoate is a methoxy-substituted benzoate compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C9H10O3

- Molecular Weight: 166.18 g/mol

The compound features a methoxy group (-OCH3) attached to the benzene ring, which plays a significant role in its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antioxidant Activity: Compounds with methoxy groups have been shown to exhibit antioxidative properties, which can mitigate oxidative stress in biological systems.

- Antiproliferative Effects: Some derivatives of methoxy-substituted benzoates have demonstrated notable antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties: The presence of methoxy groups often enhances the antimicrobial efficacy of compounds against various bacterial strains.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.2 |

| HCT116 (Colon) | 4.8 | |

| A549 (Lung) | 6.0 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The results suggest that this compound possesses moderate antiproliferative activity, particularly against breast and colon cancer cell lines .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The findings are presented in Table 2.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 10.0 |

These results demonstrate that the compound exhibits significant antioxidant activity, comparable to known standards .

Antimicrobial Activity

The antimicrobial properties of this compound were investigated against various bacterial strains. The minimum inhibitory concentrations (MICs) are shown in Table 3.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

The compound showed promising antibacterial activity, particularly against Enterococcus faecalis, indicating its potential as an antimicrobial agent .

The biological mechanisms underlying the activities of this compound may involve:

- Reactive Oxygen Species (ROS) Scavenging: The methoxy group likely contributes to the compound's ability to neutralize free radicals, thereby reducing oxidative stress.

- Cell Cycle Arrest: The antiproliferative effects may result from the compound's interference with the cell cycle, leading to apoptosis in cancer cells.

- Membrane Disruption: The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment:

- Case Study on Antioxidant Effects:

Q & A

Q. Q1. What are the key synthetic routes for preparing Methyl 2-(Methoxy-d3)Benzoate, and how do isotopic purity and yield vary between methods?

Answer: The synthesis typically involves deuteration of the methoxy group via acid-catalyzed exchange or nucleophilic substitution. For example:

- Acid-catalyzed deuterium exchange : Reacting methyl 2-methoxybenzoate with D2O in the presence of H2SO4 at elevated temperatures (80–100°C) achieves >95% deuteration .

- Nucleophilic substitution : Using CD3I and Ag2O under anhydrous conditions yields ~90% isotopic purity but requires rigorous exclusion of moisture .

Methodological Note : Monitor isotopic purity via <sup>1</sup>H/<sup>2</sup>H NMR and high-resolution mass spectrometry (HRMS). Yield optimization often requires iterative adjustments to solvent polarity and reaction time .

Q. Q2. How should this compound be characterized to confirm isotopic labeling and structural integrity?

Answer:

- Spectroscopy :

- <sup>1</sup>H NMR : Absence of the methoxy proton signal at δ 3.8–4.0 ppm confirms deuteration .

- IR Spectroscopy : C-D stretching vibrations near 2100–2200 cm<sup>-1</sup> validate isotopic substitution .

- Chromatography : HPLC with UV detection (λ = 254 nm) paired with deuterium-specific retention time shifts ensures purity (>98%) .

Advanced Tip : Couple LC-MS with isotopic ratio analysis to detect trace protonated impurities (<1%) .

Advanced Research Questions

Q. Q3. How does the deuteration of the methoxy group influence the compound’s reactivity in ester hydrolysis or transesterification reactions?

Answer: Deuteration alters reaction kinetics due to the kinetic isotope effect (KIE). For example:

- Hydrolysis : The C-D bond’s higher bond dissociation energy reduces hydrolysis rates by 6–8× compared to the protonated analogue (kH/kD ≈ 2–3 at 25°C) .

- Transesterification : Deuterated methoxy groups exhibit slower nucleophilic displacement, requiring harsher conditions (e.g., NaOMe in CD3OD at 60°C) .

Methodological Insight : Use <sup>13</sup>C-labeled substrates in parallel to disentangle electronic vs. steric isotope effects .

Q. Q4. What are the best practices for analyzing isotopic scrambling in this compound during long-term storage or under catalytic conditions?

Answer:

- Stability Testing :

- Store at –20°C in anhydrous DMSO-d6 or CDCl3 to minimize H/D exchange (<1% degradation over 6 months) .

- Under catalytic conditions (e.g., Pd/C), monitor deuteration loss via in situ <sup>2</sup>H NMR .

- Mitigation Strategies : Add deuterated solvents (e.g., D2O) to reaction mixtures to suppress back-exchange .

Q. Q5. How can this compound be used as an internal standard in quantitative metabolomics or pharmacokinetic studies?

Answer:

- LC-MS/MS Calibration : Use deuterated benzoates as retention time anchors and isotopic internal standards to correct for matrix effects. For example:

- Spike samples with 10 µM deuterated analogue; quantify via MRM transitions (e.g., m/z 181 → 105 for protonated vs. m/z 184 → 105 for deuterated) .

- Validation : Cross-check against <sup>13</sup>C-labeled standards to rule out co-elution artifacts .

Data Contradiction & Research Gaps

Q. Q6. Discrepancies in reported hydrolysis rates for deuterated esters: How to reconcile conflicting data?

Answer: Contradictions often arise from solvent polarity or catalyst choice. For example:

- In aqueous NaOH (pH 12), hydrolysis rates for deuterated esters are 5× slower than in D2O due to solvent isotope effects .

- Metal catalysts (e.g., Cu<sup>2+</sup>) may accelerate H/D exchange, skewing kinetic measurements .

Resolution : Replicate experiments in rigorously deuterated solvents and report pH/pD corrections explicitly .

Q. Q7. How can researchers address the lack of mechanistic studies on the photostability of this compound?

Answer:

- Experimental Design :

- Irradiate samples under UV (254 nm) and track degradation via <sup>1</sup>H NMR and HRMS.

- Compare quantum yields (Φ) of deuterated vs. protonated analogues to assess isotopic effects on photodegradation pathways .

- Theoretical Modeling : Perform DFT calculations to map excited-state potential energy surfaces and identify H/D-sensitive intermediates .

Theoretical & Methodological Frameworks

Q. Q8. How to integrate this compound into QSAR models for probing methoxy group interactions in drug design?

Answer:

- QSAR Workflow :

- Validation : Cross-validate against <sup>19</sup>F-labeled analogues to decouple isotopic vs. electronic contributions .

Q. Q9. What theoretical frameworks explain the isotopic effects of deuterated methoxy groups on aromatic ring electronics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.